Methyl 3-bromo-4-isopropoxybenzoate
Overview
Description
Methyl 3-bromo-4-isopropoxybenzoate is a chemical compound with the molecular formula C11H13BrO3 . It contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .
Molecular Structure Analysis
The molecule consists of an aromatic ring substituted with a bromo group at the 3rd position and an isopropoxy group at the 4th position. The benzoate moiety is attached to the aromatic ring .Scientific Research Applications
Structure-Property Relationships in Halogenbenzoic Acids
Research on the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromobenzoic acid derivatives, has provided insights into their structure-property relationships. These studies involve temperature dependences of vapor pressures, melting temperatures, and enthalpies of fusion, derived from experimental methods such as the transpiration method and differential scanning calorimetry (DSC). The findings contribute to a better understanding of specific interactions, like hydrogen bonding, in the liquid and crystal phases of these compounds. This knowledge is crucial for assessing water solubility of sparingly soluble drugs, enhancing our comprehension of the physical chemistry of halogenated aromatic compounds (Zherikova et al., 2016).
Photodegradation of Parabens
Research into the photochemical degradation of parabens, which are related to Methyl 3-bromo-4-isopropoxybenzoate due to their use as preservatives and their environmental impact, reveals the efficiency of UVC lamps and hydrogen peroxide in breaking down these compounds in water. The study of both single compounds and mixtures under UV light has shown significant degradation, indicating potential pathways for mitigating environmental contamination by similar chemical compounds. This research is pivotal for understanding the environmental fate of halogenated aromatic esters and developing strategies for their removal from wastewater (Gmurek et al., 2015).
Synthesis and Biological Activity
The synthesis of novel compounds, including those containing bromo and chlorophenyl isoxazoles, has been explored to assess their potential biological activities, such as antitubercular and antimicrobial effects. This line of research highlights the versatile applications of brominated compounds in developing new pharmaceutical agents. The methods used for synthesizing these derivatives and evaluating their biological activities provide a framework for further exploration of this compound and related compounds in medicinal chemistry (Popat et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-bromo-4-propan-2-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUYIEIHXSRIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620772 | |
Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-10-8 | |
Record name | Methyl 3-bromo-4-(1-methylethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213598-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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